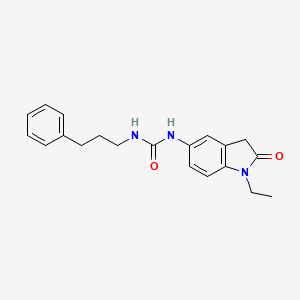

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a promising candidate for further study.

Applications De Recherche Scientifique

Synthesis Methodologies

A novel methodology for synthesizing urea derivatives involves the combination of 2-indolinone, aromatic aldehyde, and urea or thiourea in the presence of p-TsOH in EtOH, offering a simple and efficient route to synthesize a range of derivatives including those similar to 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea. This process allows for the production of these compounds in good yields without the need for chromatography, signifying its utility in developing potential pharmaceutical compounds and materials for various applications (Yan, Lei, & Hu, 2014).

Antioxidant Properties

Research into asymmetric bis-isatin derivatives, which are structurally related to 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea, has explored their antioxidant properties. These studies reveal that certain bis-isatin derivatives containing urea moiety exhibit moderate to significant antioxidant activities, assessed through CUPRAC and ABTS assays. The findings underscore the potential of these derivatives in antioxidant applications, highlighting the relevance of structural modifications to enhance bioactivity (Yakan et al., 2021).

Antiepileptic Screening

In the quest for new antiepileptic agents, derivatives of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea have been evaluated for their efficacy. Preliminary screenings using the MES and scPTZ tests have identified compounds showing significant activity, comparable to or surpassing that of traditional antiepileptic drugs. This research demonstrates the potential of these derivatives in developing new treatments for epilepsy (Prakash & Raja, 2011).

Supramolecular Gelators

The exploration of quinoline urea derivatives for their gelator behavior in forming Ag-complexes opens new avenues in the design of supramolecular structures. Such studies contribute to the understanding of molecular self-assembly and its implications for material science, indicating the versatility of urea derivatives in creating novel materials with potential applications in various fields (Braga et al., 2013).

Immunotherapy for Colorectal Cancer

Research into (Z)-1-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea derivatives has identified compounds with potent CSF-1R inhibitory activity, offering new strategies for colorectal cancer immunotherapy. These compounds have demonstrated significant in vitro and in vivo efficacy in inhibiting cancer progression, suggesting their potential as candidates for clinical development in cancer treatment (Lv et al., 2021).

Propriétés

IUPAC Name |

1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(3-phenylpropyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-2-23-18-11-10-17(13-16(18)14-19(23)24)22-20(25)21-12-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H2,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDAZGGBXJDLRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)

![2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2398192.png)

![1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate](/img/structure/B2398194.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2398199.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide](/img/structure/B2398201.png)

![4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2398208.png)